molecular formula C10H19NO3 B6641374 N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide

Cat. No.: B6641374
M. Wt: 201.26 g/mol
InChI Key: DXRNUFJLGDOOGK-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide is an organic compound with a cyclohexane ring substituted with a hydroxymethyl group and a methoxyacetamide group

Properties

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-14-7-10(13)11-9-4-2-8(6-12)3-5-9/h8-9,12H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRNUFJLGDOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide typically involves the reaction of 4-(hydroxymethyl)cyclohexanol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methoxyacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[4-(carboxymethyl)cyclohexyl]-2-methoxyacetamide.

    Reduction: Formation of N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the methoxyacetamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(hydroxymethyl)cyclohexyl]carbamate: Similar structure but with a carbamate group instead of a methoxyacetamide group.

    Cyclohexanedimethanol: Contains two hydroxymethyl groups on the cyclohexane ring.

    Cyclohexyl methanol: Contains a single hydroxymethyl group on the cyclohexane ring.

Uniqueness

N-[4-(hydroxymethyl)cyclohexyl]-2-methoxyacetamide is unique due to the presence of both a hydroxymethyl group and a methoxyacetamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential therapeutic applications.

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